

FITC-Lithocholic Acid 3-Sulfate: A Comparative Guide to RORyt Specificity

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Compound of Interest

Compound Name: *FITC-Lithocholic acid 3-sulfate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of lithocholic acid derivatives for the nuclear receptors RORyt over ROR α . While direct comparative data for **FITC-Lithocholic acid 3-sulfate** is not readily available in the public domain, this document leverages published data on closely related lithocholic acid derivatives to provide insights into the potential selectivity of this class of molecules. The information presented is intended to guide researchers in evaluating the potential utility of **FITC-Lithocholic acid 3-sulfate** as a selective tool for studying RORyt.

Executive Summary

Retinoic acid receptor-related orphan receptor gamma t (RORyt) is a critical transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a key target for autoimmune and inflammatory diseases.[1][2] Its close homolog, ROR α , shares structural similarities, presenting a challenge for developing specific modulators. Lithocholic acid 3-sulfate (LCA-3-S), a sulfated secondary bile acid, has been identified as a ligand that selectively inhibits Th17 cell differentiation by targeting RORyt.[3][4] Furthermore, synthetic derivatives of lithocholic acid have demonstrated significant selectivity for RORyt over ROR α , highlighting the potential for this scaffold in developing specific chemical probes and therapeutic agents.

Comparative Binding Affinity

While specific binding data for **FITC-Lithocholic acid 3-sulfate** is not available, studies on a closely related synthetic derivative of 3-oxo-lithocholic acid (referred to as compound A2) provide strong evidence for the potential of the lithocholic acid scaffold to achieve high selectivity for RORyt. The following table summarizes the binding affinity of this derivative for RORyt and ROR α , as determined by microscale thermophoresis (MST).

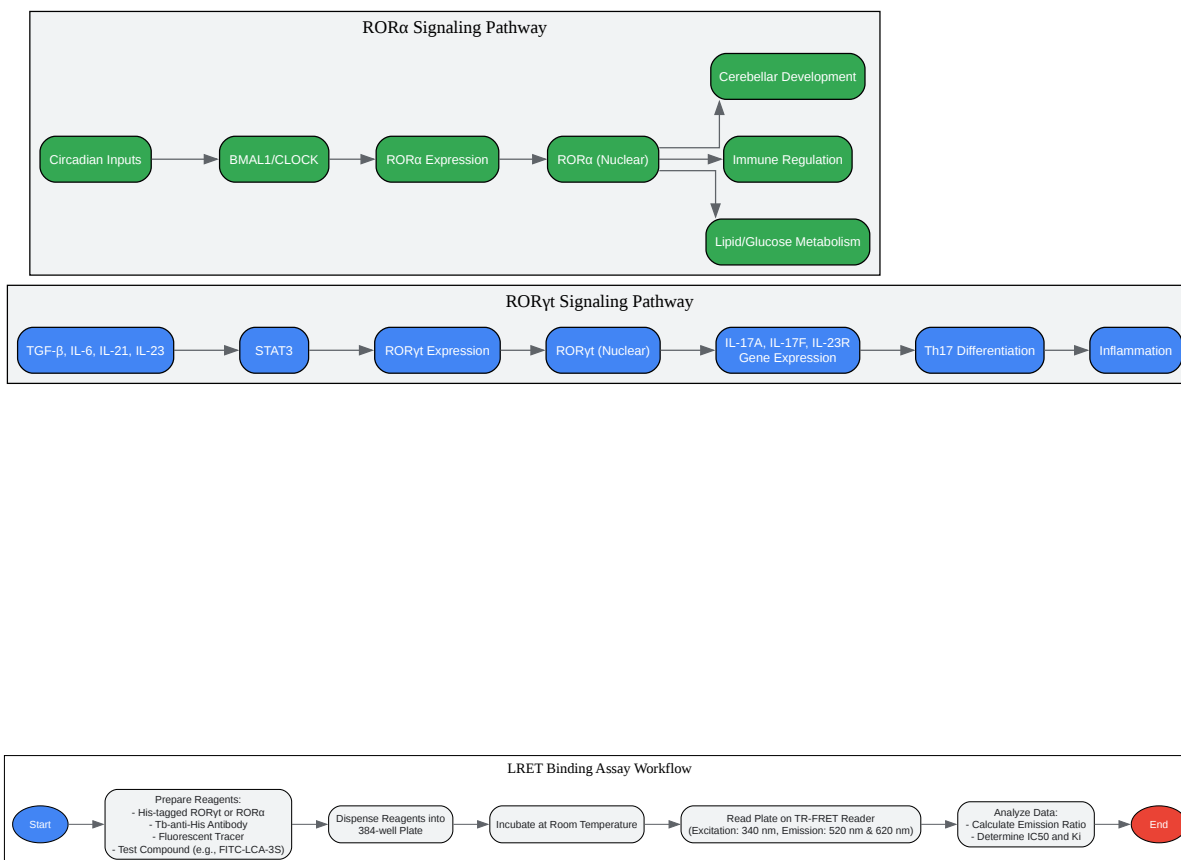
Compound	Target	Binding Affinity (KD)	Selectivity (ROR α KD / RORyt KD)
3-oxo-lithocholic acid amidate (A2)	RORyt	16.5 \pm 1.34 nM	>100-fold
ROR α	>1.7 μ M		
3-oxo-lithocholic acid (A1)	RORyt	~1.08 \pm 0.09 μ M	~2-fold
ROR α	~2 μ M		

Data sourced from a study on lithocholic acid derivatives as RORyt modulators.[5]

This data indicates that while the parent 3-oxo-lithocholic acid shows minimal selectivity, the amidate derivative (A2) exhibits a greater than 100-fold preference for RORyt over ROR α . [5] This significant improvement in selectivity suggests that the lithocholic acid backbone can be chemically modified to achieve high specificity for RORyt.

Signaling Pathways

To understand the functional implications of selective RORyt modulation, it is crucial to consider the distinct and overlapping roles of RORyt and ROR α .



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